N-(4-acetamidophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
Significance of Pyridazine-Based Scaffolds in Modern Drug Discovery
Pyridazine derivatives have emerged as privileged scaffolds in medicinal chemistry due to their balanced lipophilicity, robust hydrogen-bonding networks, and capacity for π-π stacking interactions. The dipolar nature of the pyridazine ring (dipole moment ~4.0 D) facilitates interactions with hydrophobic pockets and polar residues in biological targets, as evidenced by its incorporation into FDA-approved drugs such as relugolix (GnRH receptor antagonist) and deucravacitinib (Tyk2 inhibitor).
Recent advances highlight pyridazine’s versatility in kinase inhibition. For example, 3,6-disubstituted pyridazines demonstrate potent JNK1 inhibitory activity by occupying an induced-fit binding pocket formed by Glu73 and Arg69, critical for modulating downstream oncogenic signaling. Similarly, pyridazine-based VEGFR-2 inhibitors exhibit nanomolar potency by engaging hinge-region residues through dual hydrogen bonds, as seen in compound 18b (IC~50~ = 60.7 nM). These examples underscore the scaffold’s adaptability in addressing diverse therapeutic targets.
Table 1: Structural and Activity Comparison of Pyridazine Derivatives
Structural Motifs Governing Bioactivity in Sulfanyl-Bridged Acetamide Derivatives
The sulfanyl-bridged acetamide moiety in this compound introduces three critical pharmacophoric elements:
- Pyridazine Core : The 6-(pyridin-4-yl) substitution enhances dipole-mediated interactions, while the pyridazine nitrogen atoms serve as hydrogen-bond acceptors. This aligns with findings that 6-arylpyridazines exhibit improved kinase inhibitory profiles due to complementary steric and electronic interactions.
- Sulfanyl Linker : The thioether bridge (-S-) contributes to conformational flexibility and sulfur-π interactions, as observed in JNK1 inhibitors where sulfur atoms stabilize binding via hydrophobic contacts with Leu168 and Met111.
- Acetamide Side Chain : The N-(4-acetamidophenyl) group provides hydrogen-bond donor/acceptor pairs (NH and C=O) that mimic ATP’s adenine binding in kinase active sites. This motif is recurrent in kinase inhibitors such as imatinib, where acetamide groups mediate critical interactions with Asp381 in BCR-ABL.
Molecular modeling of analogous compounds suggests that the pyridin-4-yl group at position 6 induces a planar conformation, optimizing π-stacking with tyrosine residues in enzymatic pockets. Concurrently, the acetamide’s carbonyl oxygen forms hydrogen bonds with backbone amides, as demonstrated in SMN2 splicing modulators where similar motifs enhance exon inclusion efficacy.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-13(25)21-15-2-4-16(5-3-15)22-18(26)12-27-19-7-6-17(23-24-19)14-8-10-20-11-9-14/h2-11H,12H2,1H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKJFRVPDHAEEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the 4-acetamidophenyl precursor, which is then reacted with a pyridazinyl derivative under controlled conditions. The final step involves the introduction of the pyridinyl group through a nucleophilic substitution reaction. Reaction conditions often include the use of solvents like dimethylformamide or dichloromethane, and catalysts such as palladium on carbon or copper iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-acetamidophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of sulfanyl-acetamide derivatives. Key analogs include:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Heterocyclic Core
- Pyridazine (Target Compound): A six-membered diazine ring with two nitrogen atoms at positions 1 and 2. Pyridazine derivatives are known for planar aromaticity, facilitating π-π stacking in biological targets. Compared to oxadiazoles, pyridazines may exhibit enhanced solubility due to reduced ring strain.
- 1,3,4-Oxadiazole () : A five-membered ring with one oxygen and two nitrogen atoms. Oxadiazoles are more polar and rigid, often associated with antimicrobial activity . The oxadiazole derivative in showed excellent activity against S. aureus (MIC 63 µg/mL), suggesting the sulfanyl-acetamide moiety itself is bioactive.
- Triazolo[4,3-b]pyridazine (): A fused bicyclic system combining triazole and pyridazine.
Substituent Effects
Research Findings and Trends
Antimicrobial Potential: The oxadiazole analog () demonstrates that sulfanyl-acetamide derivatives can target Gram-positive bacteria. The pyridazine core in the target compound may offer broader-spectrum activity due to improved solubility.
Kinase Inhibition: Pyridazine and triazolo-pyridazine cores are common in kinase inhibitors (e.g., EGFR, VEGFR).
Structural Optimization : and highlight that fused heterocycles (e.g., triazolo-pyridazine) improve rigidity but may require formulation adjustments to counter reduced solubility.
Biological Activity
N-(4-acetamidophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide, with the CAS number 894054-38-7, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 419.5 g/mol. Its structure includes an acetamidophenyl group and a pyridazinyl-sulfanyl moiety, which contribute to its diverse chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 894054-38-7 |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to act as an inhibitor of various biological pathways, including:
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on enzymes involved in inflammatory processes, making it a candidate for treating conditions related to excessive inflammation.
- Protein-Ligand Interactions : It binds to specific proteins, modulating their activity and influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, indicating its potential use in managing inflammatory diseases such as arthritis and other autoimmune disorders.
Case Studies
- Study on Inflammatory Models : In a controlled experiment using murine models of inflammation, this compound was administered to assess its impact on cytokine levels. Results indicated a significant reduction in TNF-alpha and IL-6 levels compared to control groups, supporting its role as an anti-inflammatory agent .
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of commonly used antibiotics, suggesting its potential as an alternative treatment option .
Research Findings Summary
Recent research has focused on elucidating the structure-activity relationship (SAR) of this compound. Variations in the molecular structure have been correlated with changes in biological activity, allowing for the optimization of this compound for specific therapeutic applications.
Q & A
What synthetic methodologies are employed for the preparation of N-(4-acetamidophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution to introduce the sulfanyl group at the pyridazine ring (e.g., coupling 6-(pyridin-4-yl)pyridazine-3-thiol with chloroacetamide intermediates).
- Amide bond formation between the acetamide core and substituted phenyl groups using coupling agents like EDC/HOBt or DCC.
- Purification via column chromatography or recrystallization to isolate the target compound.
For analogs, reaction conditions (e.g., solvent polarity, temperature) significantly influence yield optimization. For example, highlights the use of controlled thiol-triazole coupling under nitrogen to prevent oxidation .
How is the crystal structure of this compound determined, and what software is used for refinement?
Level: Basic
Methodological Answer:
X-ray crystallography is the primary method. Key steps include:
- Data collection using area-detector diffractometers (e.g., Bruker SMART APEXII) with Mo/Kα radiation.
- Structure solution via direct methods (e.g., SHELXS-97) and refinement using SHELXL-2016 .
- Validation with tools like PLATON to assess hydrogen bonding and π-π interactions.
For example, reports monoclinic crystal systems (space group P21/c) with Z=8, refined to R = 0.050 using SHELXL .
What strategies resolve contradictions in biological activity data across structural analogs?
Level: Advanced
Methodological Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition) are addressed by:
- Structure-Activity Relationship (SAR) studies : Systematic variation of substituents (e.g., pyridine vs. pyridazine rings) to identify critical pharmacophores.
- Assay standardization : Controlling variables like pH, enzyme concentration, and incubation time (e.g., uses 30-min pre-incubation for LOX assays) .
- Computational docking : Modeling interactions with target proteins (e.g., α-glucosidase) to rationalize activity differences .
How can synthetic yields be optimized for large-scale preparation?
Level: Advanced
Methodological Answer:
Yield optimization involves:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance reaction efficiency.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Microwave-assisted synthesis : Reduces reaction time for steps like amide coupling (e.g., uses reflux in acetic anhydride for acetylation) .
How are intermolecular interactions analyzed in the solid-state structure?
Level: Advanced
Methodological Answer:
Intermolecular forces are characterized via:
- Hydrogen-bonding networks : Identified using SHELXL refinement (e.g., C–H···O interactions in with d = 2.2–2.5 Å) .
- Hirshfeld surface analysis : Quantifies contact contributions (e.g., π-π stacking in pyridinyl groups).
- Thermal ellipsoid plots : Visualize dynamic disorder using programs like ORTEP .
What biological assays are used to evaluate this compound’s therapeutic potential?
Level: Basic
Methodological Answer:
Common assays include:
- Enzyme inhibition :
- Cytotoxicity : MTT assay on cancer cell lines (IC50 determination).
How does substituent variation impact the compound’s physicochemical properties?
Level: Advanced
Methodological Answer:
- LogP calculation : Substituents like pyridinyl groups increase hydrophilicity (e.g., XlogP = 2.6 in ) .
- Topological polar surface area (TPSA) : Sulfanyl and acetamide groups contribute to TPSA >85 Ų, influencing membrane permeability .
- Thermal stability : DSC/TGA analyses reveal decomposition points correlated with aromatic ring substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
